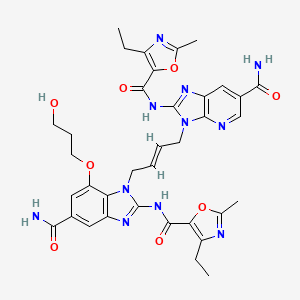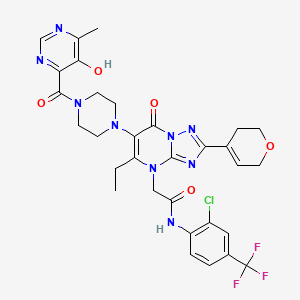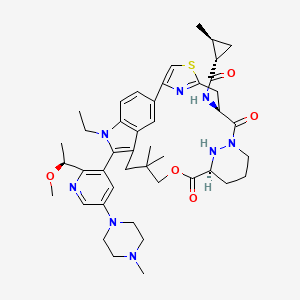
Ras-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAS-IN-2, also known as RMC-6236, is a potent inhibitor of the RAS family of proteins, which includes KRAS, HRAS, and NRAS. These proteins play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Mutations in RAS proteins are commonly associated with various cancers, making them significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAS-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: RAS-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
RAS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAS proteins and their downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the role of RAS proteins in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by RAS mutations, including pancreatic, lung, and colorectal cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying novel RAS inhibitors
Mechanism of Action
RAS-IN-2 exerts its effects by binding to the active site of RAS proteins, preventing their interaction with downstream effectors. This inhibition disrupts the RAS signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the GTP-bound active state of RAS proteins, blocking their ability to activate downstream signaling cascades .
Comparison with Similar Compounds
Sotorasib: A covalent inhibitor of KRAS G12C, which binds to the mutant cysteine residue and traps the protein in its inactive state.
Adagrasib: Another covalent inhibitor of KRAS G12C, with a similar mechanism of action to sotorasib.
RMC-7977: A reversible inhibitor of multiple RAS variants, including KRAS, NRAS, and HRAS, targeting the active GTP-bound state
Uniqueness of RAS-IN-2: this compound is unique in its broad-spectrum activity against various RAS mutants, including KRAS, HRAS, and NRAS. It exhibits potent inhibition with IC50 values of ≤10 nM against wild-type and mutant forms of RAS, making it a valuable tool for studying RAS-driven cancers .
Properties
Molecular Formula |
C44H58N8O5S |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(1S,2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1 |
InChI Key |
FVICRBSEYSHKFY-JYQNNKODSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)[C@H]8C[C@@H]8C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
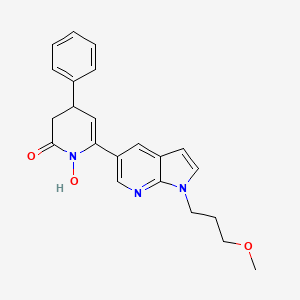
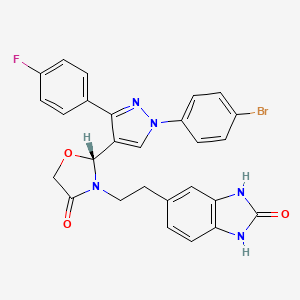
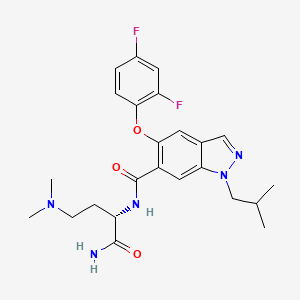

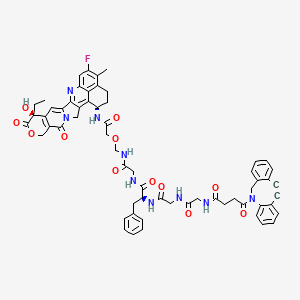
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
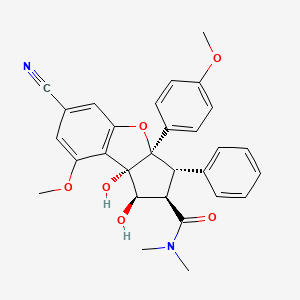
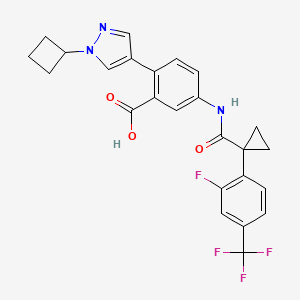

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
